3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 35249-62-8
VCID: VC1970689
InChI: InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3
SMILES: COC1=C(C=C(C(=C1)CCC#N)Br)OC
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

CAS No.: 35249-62-8

Cat. No.: VC1970689

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile - 35249-62-8

Specification

CAS No. 35249-62-8
Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
Standard InChI InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3
Standard InChI Key PKRKQYZQPMFUJG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CCC#N)Br)OC
Canonical SMILES COC1=C(C=C(C(=C1)CCC#N)Br)OC

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Comprehensive Overview

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8) is a brominated aromatic nitrile compound with significant applications in pharmaceutical synthesis. This article provides a detailed analysis of its properties, synthesis methods, and industrial relevance, drawing from peer-reviewed patents, chemical databases, and authoritative sources.

Synthesis Methods

The compound serves as a key intermediate in pharmaceutical synthesis, particularly for ivabradine. Below are optimized methods from industrial patents:

Method 1: Bromination and Nitrilation

  • Starting Material: (3,4-Dimethoxyphenyl)methyl alcohol.

  • Bromination: React with Br₂ in glacial acetic acid at 0°C, yielding 2-bromo-4,5-dimethoxybenzyl alcohol (95% yield) .

  • Nitrilation: Convert the alcohol to a nitrile via oxidation or substitution.

Method 2: Aldehyde-Derived Pathway

  • Starting Material: 3,4-Dimethoxybenzaldehyde.

  • Chain Extension: Introduce a propanenitrile group through condensation or nucleophilic addition.

  • Bromination: Achieve bromination at the 2-position.

    • Yield: ~51% (lower efficiency compared to Method 1) .

ParameterMethod 1Method 2
Yield95% (bromination)51% (total)
Key ReagentsBr₂, AcOHAldehyde, CN⁻ source
Industrial ViabilityHighModerate

Applications in Pharmaceutical Synthesis

Ivabradine Production

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a pivotal intermediate in synthesizing ivabradine (S 16257-2), a drug used to treat chronic heart failure and angina. The synthesis involves:

  • Cyclization: Formation of a bicyclic structure via intramolecular reactions.

  • Functionalization: Introduction of methylamino or other substituents.

  • Salt Formation: Conversion to hydrochloride or other pharmaceutical salts .

Downstream Products

ProductApplication
4,5-Dimethoxy-1-cyanobenzocyclobutaneIntermediate for complex heterocycles
(3,4-Dimethoxybicyclooctatrienyl)methanaminePotential therapeutic agents

Research and Challenges

  • Synthetic Efficiency: Recent efforts focus on improving bromination yields and reducing reaction steps. For example, n-butyllithium is employed as a base in some protocols to enhance selectivity .

  • Alternative Routes: Exploring catalytic hydrogenation or cross-coupling reactions to streamline synthesis .

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